molecular formula C21H22N4O7 B10942442 propan-2-yl 1-ethyl-4-[({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-3-carboxylate

propan-2-yl 1-ethyl-4-[({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-3-carboxylate

Cat. No.: B10942442
M. Wt: 442.4 g/mol
InChI Key: ZRBQNBYCGFSSCI-UHFFFAOYSA-N
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Description

ISOPROPYL 1-ETHYL-4-[({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenoxy group, and a furan ring

Preparation Methods

The synthesis of ISOPROPYL 1-ETHYL-4-[({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the furan ring: This step involves the reaction of the pyrazole intermediate with a furan derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Attachment of the nitrophenoxy group: This can be done through a nucleophilic substitution reaction, where the nitrophenoxy group is introduced using a suitable leaving group.

    Final esterification: The final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

ISOPROPYL 1-ETHYL-4-[({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.

Scientific Research Applications

ISOPROPYL 1-ETHYL-4-[({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 1-ETHYL-4-[({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to ISOPROPYL 1-ETHYL-4-[({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE include:

    ISOPROPYL 1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE: This compound has a methoxy group instead of a nitro group, which can affect its reactivity and biological activity.

    ISOPROPYL 1-ETHYL-4-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE: The presence of a chloro group can influence the compound’s chemical properties and interactions with biological targets.

The uniqueness of ISOPROPYL 1-ETHYL-4-[({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O7

Molecular Weight

442.4 g/mol

IUPAC Name

propan-2-yl 1-ethyl-4-[[5-[(4-nitrophenoxy)methyl]furan-2-carbonyl]amino]pyrazole-3-carboxylate

InChI

InChI=1S/C21H22N4O7/c1-4-24-11-17(19(23-24)21(27)31-13(2)3)22-20(26)18-10-9-16(32-18)12-30-15-7-5-14(6-8-15)25(28)29/h5-11,13H,4,12H2,1-3H3,(H,22,26)

InChI Key

ZRBQNBYCGFSSCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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